molecular formula C12H12O3 B11898628 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one CAS No. 80253-61-8

2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11898628
CAS No.: 80253-61-8
M. Wt: 204.22 g/mol
InChI Key: RGPVDMXMPMFWMV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate can yield the desired chromenone derivative. The reaction typically requires refluxing in an organic solvent like ethanol or acetone .

Industrial Production Methods

Industrial production of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenones .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution.
  • Reagent in Chemical Reactions : It can act as a reagent in reactions involving electrophilic substitutions due to the presence of hydroxyl groups, facilitating the introduction of new functional groups into organic molecules.

Biology

  • Antioxidant Properties : Research indicates that 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one possesses significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This property is crucial for developing health supplements and functional foods.
  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

  • Potential Therapeutic Effects : The compound is being investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines and reduce inflammation markers in vitro.
  • Retroviral Infections : Some derivatives of benzopyran compounds have been patented for their potential use in treating retroviral infections such as HIV, highlighting the therapeutic promise of this class of compounds .

Materials Science

  • Development of New Materials : The unique chemical structure allows for its application in creating novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays. The results indicated that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models, supporting its potential use in dietary supplements aimed at promoting health .

Case Study 2: Antimicrobial Applications

A recent investigation focused on the antimicrobial efficacy of this compound against common bacterial strains. The study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its utility in formulating new antimicrobial products .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxypropan-2-yl)-4H-chromen-4-one is unique due to its chromenone core structure, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Introduction

2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, has garnered attention in recent years for its diverse biological activities. This compound belongs to a class of organic compounds known as coumarins, which are characterized by their polycyclic aromatic structure. The biological significance of benzopyran derivatives has been explored in various studies, highlighting their potential therapeutic applications, particularly in oncology and neuroprotection.

Chemical Structure and Properties

The chemical formula of this compound is C12H14O3C_{12}H_{14}O_3. The compound features a benzopyran moiety with a hydroxyl group that contributes to its biological activity. Its structure can be represented as follows:

Chemical Structure C12H14O3 Benzopyran \text{Chemical Structure }\text{C}_{12}\text{H}_{14}\text{O}_{3}\text{ Benzopyran }

Biological Activities

Anticancer Properties

Recent studies have demonstrated that benzopyran derivatives exhibit significant anticancer properties. For example, compounds related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzopyran derivatives displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity . Furthermore, these compounds exhibited selectivity towards cancer cells while showing minimal cytotoxicity towards normal cells, such as HEK-293 .

Neuroprotective Effects

Benzopyran derivatives have also been investigated for their neuroprotective effects. Research indicates that these compounds can enhance neuronal survival and protect against oxidative stress. For instance, a study found that specific benzopyran analogues improved the survival rate of neurons in experimental models by modulating oxidative stress markers such as superoxide dismutase (SOD) and malondialdehyde (MDA) .

Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, this compound has been associated with anti-inflammatory effects. Some studies suggest that these compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial properties of benzopyran derivatives have also been explored. Research has indicated that certain analogues possess significant antibacterial and antitubercular activities, suggesting their potential use as therapeutic agents against bacterial infections .

Case Studies and Research Findings

Study Biological Activity Findings
AnticancerIC50 values of 5.2–22.2 μM against MDA-MB-231 cells; selective cytotoxicity towards cancer cells
NeuroprotectiveIncreased neuronal survival from 49% to 57% in experimental models
Anti-inflammatoryInhibition of inflammatory markers; potential therapeutic applications in chronic inflammation
AntimicrobialSignificant antibacterial activity against various strains; potential for treating infections

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including caspase activation.
  • Oxidative Stress Modulation : It modulates oxidative stress levels by enhancing antioxidant enzyme activities.
  • Inflammatory Pathway Inhibition : The compound inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is characterized by its anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. Ongoing research continues to explore its potential therapeutic applications across various fields, particularly in oncology and neuropharmacology. Future studies are warranted to further elucidate its mechanisms of action and clinical efficacy.

Q & A

Q. (Basic) What are the optimal synthetic routes and purification strategies for 2-(2-Hydroxypropan-2-yl)-4H-1-benzopyran-4-one?

Answer:
The synthesis of benzopyran derivatives typically involves multi-step reactions under controlled conditions. For example:

  • Step 1: Condensation of substituted phenols with β-ketoesters under acidic or basic conditions to form the benzopyran core.
  • Step 2: Introduction of the 2-hydroxypropan-2-yl group via alkylation or nucleophilic substitution.
  • Critical Parameters: Temperature (60–80°C), pH control (pH 6–8 for aqueous steps), and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) achieves >95% purity .

Q. (Basic) How can spectroscopic methods validate the molecular structure of this compound?

Answer:
A combination of techniques is required:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., tert-hydroxypropan-2-yl protons at δ 1.2–1.4 ppm).
  • X-ray Crystallography: Resolves absolute configuration (e.g., analog structures resolved in with C–O bond angles of 120–125°) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₄O₃: 230.0943).

Q. (Advanced) How to resolve contradictions in reported biological activity data for benzopyran derivatives?

Answer:
Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:

  • Cross-Validation: Replicate assays (e.g., antioxidant activity via DPPH and FRAP assays).

  • Structural Comparisons: Analyze analogs (e.g., substitution at position 2 vs. 7 alters IC₅₀ by 10–50% in ) .

  • Table 1: Bioactivity of Structural Analogs

    CompoundSubstitution PatternIC₅₀ (μM, Antioxidant)
    6-(Hexylamino)-2-phenylPosition 612.3 ± 1.2
    5-Hydroxy-7-methoxyflavonePositions 5,78.9 ± 0.8

Q. (Advanced) How to design interaction studies for mechanistic elucidation?

Answer:
Use biophysical and computational methods:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., KD values for enzyme inhibition).
  • Molecular Docking: Predict binding modes (e.g., hydroxypropan-2-yl group forms H-bonds with catalytic residues).
  • ITC (Isothermal Titration Calorimetry): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. (Basic) What safety protocols are critical during synthesis and handling?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods for volatile reagents (e.g., alkylating agents).
  • Respiratory Protection: OV/AG/P99 respirators for aerosolized particles .

Q. (Advanced) How to apply QSAR models for bioactivity prediction?

Answer:
QSAR models require descriptors like logP, polar surface area, and electronic parameters:

  • Model Development: Use partial least squares (PLS) regression on a dataset of 50+ analogs.
  • Validation: Leave-one-out cross-validation (R² > 0.7).
  • Prediction: this compound showed predicted IC₅₀ of 18.5 μM for antifeedant activity in .

Q. (Advanced) How does substituent position influence biological activity?

Answer:
Positional effects are critical:

  • Case Study: Moving the hexylamino group from position 4 to 6 () reduced cytotoxicity by 40% due to steric hindrance.

  • Table 2: Substituent Impact on Activity

    PositionFunctional GroupEffect on Bioactivity
    2Hydroxypropan-2-ylEnhances solubility and H-bonding
    7MethoxyIncreases metabolic stability

Q. (Basic) Which chromatographic techniques optimize purification?

Answer:

  • Reverse-Phase HPLC: C18 column, 70:30 methanol/water, 1 mL/min flow rate.
  • Flash Chromatography: Hexane/ethyl acetate (3:1) for non-polar impurities.
  • Yield Improvement: Pre-purification via acid-base wash removes phenolic byproducts .

Q. (Advanced) How to assess metabolic stability in pharmacological studies?

Answer:

  • Liver Microsome Assays: Incubate with NADPH (1 mM) at 37°C, monitor degradation via LC-MS over 60 minutes.
  • Metabolite Identification: MS/MS fragmentation to detect hydroxylated or glucuronidated products .

Q. (Advanced) What strategies optimize multi-step synthesis?

Answer:

  • Route Selection: Prioritize convergent synthesis to reduce step count.
  • Intermediate Stabilization: Protect hydroxyl groups with acetyl or TBS moieties.
  • Literature Guidance: highlights a 5-step route with 65% overall yield using Pd-catalyzed coupling .

Properties

CAS No.

80253-61-8

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-hydroxypropan-2-yl)chromen-4-one

InChI

InChI=1S/C12H12O3/c1-12(2,14)11-7-9(13)8-5-3-4-6-10(8)15-11/h3-7,14H,1-2H3

InChI Key

RGPVDMXMPMFWMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)C2=CC=CC=C2O1)O

Origin of Product

United States

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